

# Fluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

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An in-depth exploration of the chemical properties, synthesis, and applications of **fluoroiodomethane** ( $\text{CH}_2\text{FI}$ ), a key reagent in modern medicinal chemistry and radiolabeling.

## Core Chemical Identifiers and Properties

**Fluoroiodomethane** ( $\text{CH}_2\text{FI}$ ) is a halomethane derivative that has garnered significant attention as a versatile reagent for the introduction of the fluoromethyl group ( $-\text{CH}_2\text{F}$ ) into organic molecules. Its unique combination of a fluorine and an iodine atom on the same carbon center imparts distinct reactivity, making it a valuable tool in organic synthesis and particularly in the development of radiopharmaceuticals.

This guide provides a comprehensive overview of **fluoroiodomethane**, including its chemical identifiers, physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

## Table 1: Chemical Identifiers for Fluoroiodomethane

Identifier Type	Value
CAS Number	373-53-5
Molecular Formula	CH2FI
IUPAC Name	fluoro(iodo)methane
Synonyms	Fluoromethyl iodide, Fluoro-iodo-methane
InChI	InChI=1S/CH2FI/c2-1-3/h1H2
InChIKey	XGVXNTVBGYLJIR-UHFFFAOYSA-N
Canonical SMILES	FCI
PubChem CID	13981373
ChemSpider ID	10329326
ECHA InfoCard	100.201.539
UNII	F4DZ382EN9

**Table 2: Physicochemical Properties of Fluoroiodomethane**

Property	Value
Molar Mass	159.93 g/mol
Appearance	Colorless liquid
Boiling Point	53.4 °C (128.1 °F; 326.5 K)
Density	2.307 g/cm <sup>3</sup>
Refractive Index	1.483

## Experimental Protocols

### Synthesis of Fluoroiodomethane

**Fluoroiodomethane** can be synthesized through the fluorination of methylene iodide. A common laboratory-scale procedure involves the reaction of chlorofluoromethane with sodium iodide in acetone.

#### Experimental Protocol: Synthesis from Chlorofluoromethane

- In a 1000 mL three-necked flask, dissolve 600 mL of acetone.
- Bubble chlorofluoromethane ( $\text{CH}_2\text{FCl}$ ) gas through the acetone solution for approximately 2.5 hours.
- To confirm the concentration of  $\text{CH}_2\text{FCl}$ , take a 1 mL aliquot of the acetone solution and add 100  $\mu\text{L}$  of trifluorotoluene as an internal standard. The target is approximately 1.26 mol of  $\text{CH}_2\text{FCl}$ .
- Add 1.50 mol (225 g) of sodium iodide ( $\text{NaI}$ ) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the reaction at 50 °C for three days.
- After the reaction is complete, transfer the acetone solution to a 2000 mL separatory funnel containing 1000 mL of water.
- The solution will separate into layers. Collect the lower, brown, organic layer.
- Wash the organic layer with a saturated sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution to remove unreacted iodine, followed by three washes with water.
- The resulting colorless, transparent liquid is **fluoroiodomethane**, which can be used in subsequent steps without further purification.

## Synthesis of [ $^{18}\text{F}$ ]Fluoroiodomethane for Radiopharmaceuticals

A crucial application of **fluoroiodomethane** is in the synthesis of  $^{18}\text{F}$ -labeled radiotracers for Positron Emission Tomography (PET). The synthesis involves a nucleophilic substitution reaction on diiodomethane using [ $^{18}\text{F}$ ]fluoride.

## Experimental Protocol: Synthesis of [ $^{18}\text{F}$ ]Fluoroiodomethane

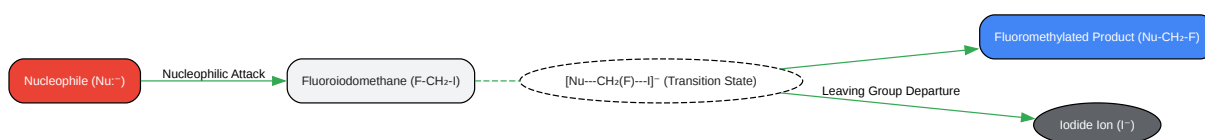
- [ $^{18}\text{F}$ ]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.
- The [ $^{18}\text{F}$ ]fluoride is eluted from the cartridge into a reaction vessel.
- The solvent is removed by azeotropic distillation.
- Diiodomethane ( $\text{CH}_2\text{I}_2$ ) is added to the dried [ $^{18}\text{F}$ ]fluoride.
- The reaction mixture is heated to facilitate the nucleophilic substitution of one iodine atom with [ $^{18}\text{F}$ ]fluoride.
- The resulting [ $^{18}\text{F}$ ]fluoroiodomethane is purified, typically by distillation or gas chromatography. The entire synthesis and purification process is rapid, often completed within 15 minutes, to minimize radioactive decay.

## Reaction Mechanisms and Applications

**Fluoroiodomethane** is a versatile reagent for monofluoromethylation, a key strategy in drug design to modulate the physicochemical and biological properties of molecules. It can participate in a variety of reactions, including nucleophilic substitutions and transition-metal catalyzed cross-coupling reactions.

### Nucleophilic Monofluoromethylation

The carbon atom in **fluoroiodomethane** is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This  $\text{S}_{\text{N}}2$  reaction is a common method for introducing the fluoromethyl group onto heteroatoms.



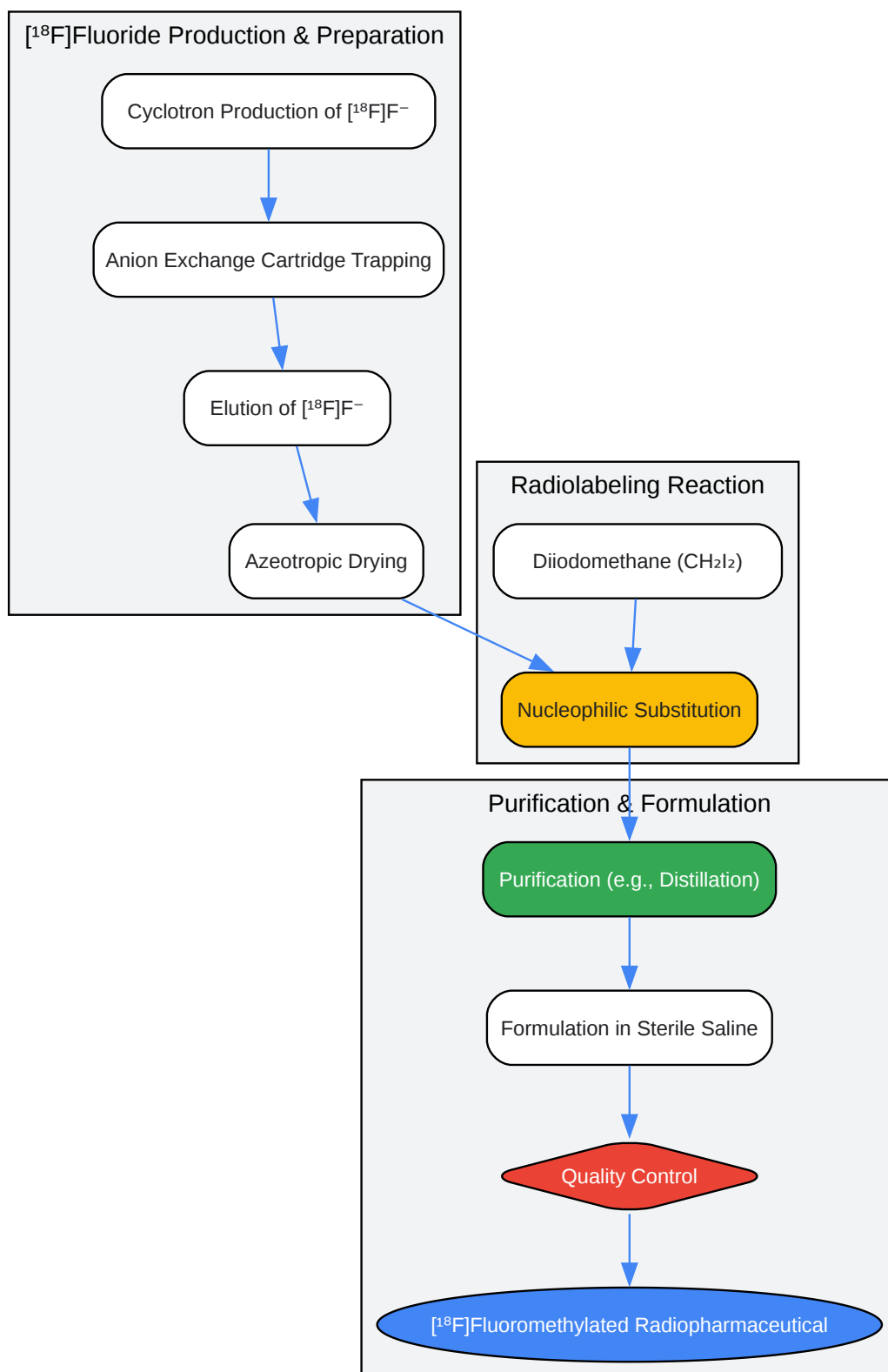
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Caption: S<sub>N</sub>2 mechanism for nucleophilic monofluoromethylation.

This reaction is effective with a range of nucleophiles, including amines, carboxylic acids, thiols, and phenoxides, producing the corresponding fluoromethylated derivatives with varying yields.

## Experimental Workflow for Radiopharmaceutical Synthesis

The synthesis of <sup>18</sup>F-labeled radiopharmaceuticals using [<sup>18</sup>F]**fluoroiodomethane** typically follows a multi-step automated process to ensure safety and efficiency.



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Caption: Automated workflow for  $[^{18}\text{F}]$ radiopharmaceutical synthesis.

This streamlined workflow is essential for producing radiotracers with high radiochemical purity and specific activity, which are critical for high

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)